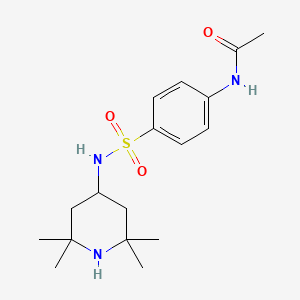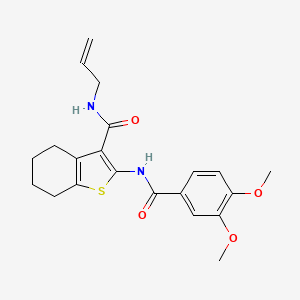
N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with four methyl groups, making it highly sterically hindered. The presence of a sulfamoyl group and an acetamide group further enhances its chemical reactivity and potential utility in different scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors like acetone and ammonia, followed by methylation to introduce the four methyl groups.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the piperidine derivative.
Attachment of the Phenyl Group: The phenyl group is attached through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical pathways.
Pathways Involved: The compound can modulate enzymatic activity, inhibit protein-protein interactions, and affect signal transduction pathways, leading to its observed biological effects.
類似化合物との比較
N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide, 2,2,6,6-tetramethylpiperidin-4-yl)oxyl, and bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate .
Uniqueness: The presence of both the sulfamoyl and acetamide groups in
特性
分子式 |
C17H27N3O3S |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
N-[4-[(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H27N3O3S/c1-12(21)18-13-6-8-15(9-7-13)24(22,23)19-14-10-16(2,3)20-17(4,5)11-14/h6-9,14,19-20H,10-11H2,1-5H3,(H,18,21) |
InChIキー |
HSMJYLZRWNTLPA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12139962.png)
![methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12139966.png)

![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12139983.png)
![N'-[imino(2-pyridinyl)methyl]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12139985.png)
![2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12139993.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12139998.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12140006.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea](/img/structure/B12140014.png)
![[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12140015.png)
![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12140016.png)
![Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B12140018.png)


